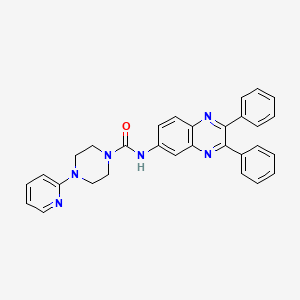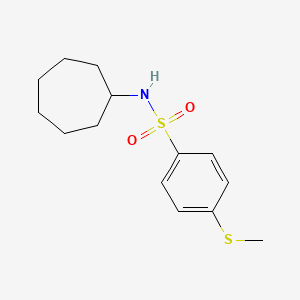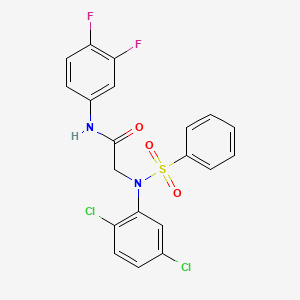![molecular formula C20H21ClN2O2 B5117264 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as ML141, is a small molecule inhibitor that belongs to the benzamide class of compounds. It is used in scientific research to investigate the role of Rho-associated protein kinase (ROCK) in various cellular processes.
Mécanisme D'action
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide inhibits ROCK by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets such as myosin light chain and LIM kinase. This leads to the inhibition of actin cytoskeleton organization and cellular contraction, which are important processes in cell migration and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It also reduces the proliferation of cancer cells and induces apoptosis. In addition, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its high selectivity for ROCK1 and ROCK2, which reduces the potential for off-target effects. It is also a small molecule inhibitor, which allows for easy delivery to cells and tissues. However, 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life in vivo, which requires frequent dosing.
Orientations Futures
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Future research could focus on the development of more potent and selective ROCK inhibitors based on the structure of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. Other future directions could include the investigation of the combination of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide with other drugs to enhance its therapeutic efficacy. Finally, the development of new delivery methods for 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide could improve its bioavailability and reduce the need for frequent dosing.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with 4-methylpiperidine-1-carboxylic acid. The final product is obtained by purification through column chromatography. The purity of the compound is confirmed by analytical methods such as NMR and HPLC.
Applications De Recherche Scientifique
2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of ROCK1 and ROCK2, which are serine/threonine kinases that regulate various cellular processes, including cell migration, proliferation, and contraction. 2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used in scientific research to investigate the role of ROCK in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanisms of action of other drugs that target ROCK.
Propriétés
IUPAC Name |
2-chloro-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-9-11-23(12-10-14)20(25)15-5-4-6-16(13-15)22-19(24)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRMRKWQPVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)

![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)
![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)


![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)


![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)